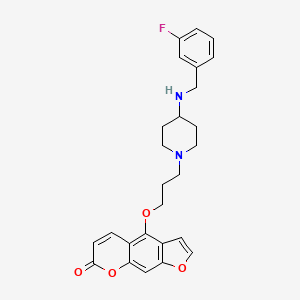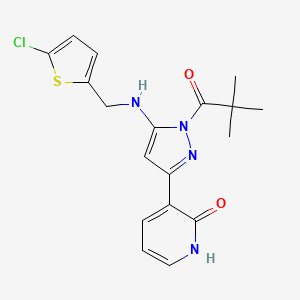
Thrombin inhibitor 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thrombin Inhibitor 6 is a synthetic compound designed to inhibit the activity of thrombin, a key enzyme in the blood coagulation process. Thrombin plays a crucial role in converting fibrinogen to fibrin, leading to clot formation. Inhibiting thrombin is essential for preventing and treating thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and myocardial infarction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thrombin Inhibitor 6 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamides. This intermediate is then reacted with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as crystallization and chromatography to ensure the final product’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: Thrombin Inhibitor 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, enhancing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, potentially enhancing its inhibitory activity and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Thrombin Inhibitor 6 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and developing new synthetic methodologies.
Biology: The compound is employed in research on blood coagulation and thrombotic disorders.
Medicine: this compound is investigated for its potential therapeutic applications in preventing and treating thrombotic diseases.
Industry: The compound is used in the development of anticoagulant drugs and diagnostic assays for blood coagulation disorders
Mecanismo De Acción
Thrombin Inhibitor 6 exerts its effects by directly binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the coagulation cascade, reducing clot formation. The compound also inhibits thrombin-catalyzed activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation .
Comparación Con Compuestos Similares
Argatroban: A synthetic direct thrombin inhibitor used for the prevention and treatment of thrombosis related to heparin use.
Bivalirudin: A synthetic peptide that reversibly inhibits thrombin by binding to its catalytic site and anion-binding exosite.
Uniqueness of Thrombin Inhibitor 6: this compound is unique due to its specific molecular structure, which allows for high-affinity binding to thrombin’s active site. This results in potent inhibition of thrombin activity with minimal off-target effects. Additionally, its synthetic route allows for modifications that can enhance its pharmacokinetic properties and therapeutic potential .
Propiedades
Fórmula molecular |
C18H19ClN4O2S |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(2,2-dimethylpropanoyl)pyrazol-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H19ClN4O2S/c1-18(2,3)17(25)23-15(21-10-11-6-7-14(19)26-11)9-13(22-23)12-5-4-8-20-16(12)24/h4-9,21H,10H2,1-3H3,(H,20,24) |
Clave InChI |
IELDEMOVCFANHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N1C(=CC(=N1)C2=CC=CNC2=O)NCC3=CC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


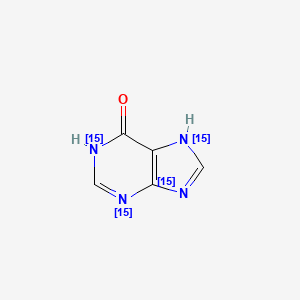

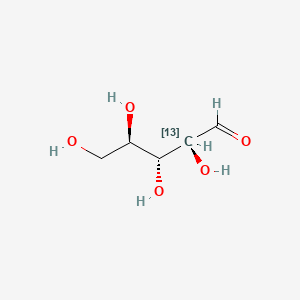
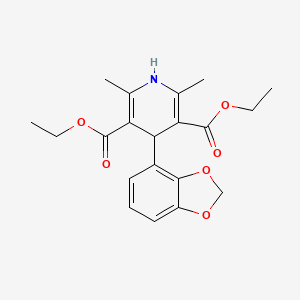


![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
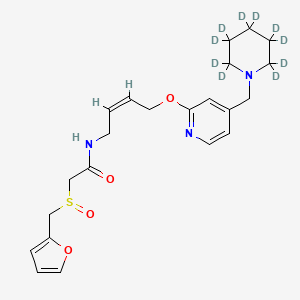
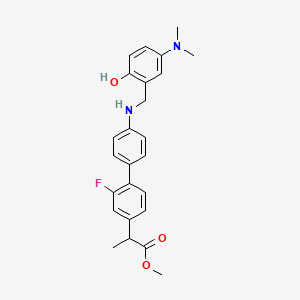
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
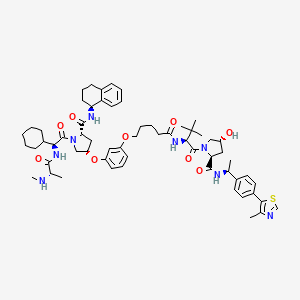
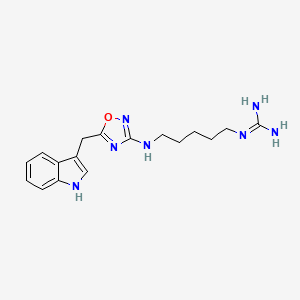
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
